(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a coumarin derivative. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The steroidal component may interact with steroid receptors, while the coumarin moiety could inhibit enzymes such as DNA gyrase or topoisomerase . These interactions can lead to various biological effects, including modulation of gene expression and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Uniqueness
(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal structure with a coumarin derivative. This dual functionality allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C41H58O5 |
---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C41H58O5/c1-24(2)10-9-11-25(3)33-15-16-34-32-13-12-29-22-30(18-20-40(29,7)35(32)19-21-41(33,34)8)45-37(42)23-44-36-17-14-31-26(4)27(5)39(43)46-38(31)28(36)6/h12,14,17,24-25,30,32-35H,9-11,13,15-16,18-23H2,1-8H3/t25-,30+,32+,33-,34+,35+,40+,41-/m1/s1 |
InChI Key |
XPMCJGMXUVMZGU-IRZVOKEYSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)C |
Origin of Product |
United States |
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